5-(Benzyloxy)pentanal
Description
Foundational Aspects and Structural Significance within Aldehyde Chemistry
The chemical structure of 5-(Benzyloxy)pentanal consists of a five-carbon pentanal chain with an aldehyde functional group (-CHO) at one end. smolecule.com The other end of the chain is terminated by a benzyloxy group (-OCH₂C₆H₅). smolecule.com The aldehyde group is a key feature, known for its reactivity and participation in numerous carbon-carbon bond-forming reactions. The benzyloxy group acts as a protecting group for the terminal hydroxyl function, preventing its unwanted reaction during synthetic steps targeting the aldehyde. This protecting group is stable under various reaction conditions but can be selectively removed when needed, typically through catalytic hydrogenation. This dual functionality is of great significance in multi-step organic syntheses.
Contextual Role in Advanced Organic Synthesis Strategies
In the realm of advanced organic synthesis, this compound is recognized as a useful building block. smolecule.com The presence of both a reactive aldehyde and a stable benzyl (B1604629) ether protecting group makes it a suitable starting material for the construction of complex molecular architectures. smolecule.com Its utility is demonstrated in its application as a precursor for various transformations, including oxidation, reduction, and olefination reactions. smolecule.com For instance, the aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an alkene via reactions like the Wittig or Horner-Wadsworth-Emmons reactions. smolecule.com These transformations allow for chain extension and the introduction of new functional groups, highlighting the compound's role in the synthesis of natural products and pharmacologically active molecules. researchgate.netthieme-connect.com
Structure
3D Structure
Properties
IUPAC Name |
5-phenylmethoxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-9H,2,5-6,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNUJAZVJXKPNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453822 | |
| Record name | 5-(BENZYLOXY)PENTANAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78999-24-3 | |
| Record name | 5-(BENZYLOXY)PENTANAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Benzyloxy Pentanal
Established Chemical Syntheses
The most common and well-documented methods for preparing 5-(benzyloxy)pentanal begin with precursors that already possess the required five-carbon chain. These syntheses focus on the strategic protection of a hydroxyl group, followed by oxidation.
Derivatization of Pentane-1,5-diol: Reaction Pathways and Optimizations
A primary route to this compound involves the derivatization of pentane-1,5-diol. This process begins with the monobenzylation of the diol to form 5-benzyloxy-1-pentanol (B42146). amerigoscientific.comsigmaaldrich.com The reaction is typically achieved by treating pentane-1,5-diol with benzyl (B1604629) chloride or benzyl bromide in the presence of a strong base like sodium hydride (NaH). rsc.org In this Williamson ether synthesis, the base deprotonates one of the hydroxyl groups, forming an alkoxide that subsequently reacts with the benzyl halide.
A significant challenge in this step is controlling the reaction to favor the formation of the mono-benzylated product over the di-benzylated byproduct. To optimize the yield of 5-benzyloxy-1-pentanol, a common strategy is to use an excess of pentane-1,5-diol relative to the benzylating agent and the base. rsc.org This stoichiometric control statistically increases the probability of the benzylating agent reacting with the diol rather than the already mono-substituted product. Following the reaction, purification by column chromatography is generally required to isolate the desired 5-benzyloxy-1-pentanol from the unreacted diol and the di-substituted ether.
Oxidative Transformations of 5-Benzyloxy-1-pentanol: Reagent Selection and Yield Enhancement
Once 5-benzyloxy-1-pentanol has been synthesized and purified, the next step is the selective oxidation of the terminal alcohol to an aldehyde. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. A variety of mild oxidizing agents are suitable for this transformation.
One commonly used reagent is pyridinium (B92312) chlorochromate (PCC), which is known for its ability to oxidize primary alcohols to aldehydes with good yields. smolecule.com Other effective methods include the Swern oxidation, which employs oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO) and a hindered base such as triethylamine, and the Dess-Martin periodinane (DMP) oxidation. molaid.com These methods are favored for their mild reaction conditions and high efficiency. For instance, a Swern-type oxidation using IBX (2-iodoxybenzoic acid) in DMSO has been reported for this conversion. rsc.org
To maximize the yield of this compound, careful control over reaction parameters such as temperature and stoichiometry is essential. For example, Swern oxidations are typically conducted at very low temperatures (e.g., -78 °C) to minimize side reactions.
Table 1: Oxidation Reagents for 5-Benzyloxy-1-pentanol
| Reagent | Description |
|---|---|
| Pyridinium chlorochromate (PCC) | A chromium-based oxidizing agent that is effective for converting primary alcohols to aldehydes. smolecule.com |
| Swern Oxidation (Oxalyl chloride/DMSO) | A mild and high-yielding oxidation method that operates at low temperatures. molaid.com |
| Dess-Martin Periodinane (DMP) | A non-chromium-based, versatile oxidizing agent that can be used under neutral conditions. molaid.com |
| 2-Iodoxybenzoic acid (IBX) | A hypervalent iodine compound used as a mild oxidizing agent, often in DMSO. rsc.org |
Carbon-Carbon Bond Formation Employing Pentanal Precursors
Alternative synthetic strategies for this compound involve the creation of the carbon backbone through carbon-carbon bond-forming reactions. These methods, such as the Wittig and Horner-Wadsworth-Emmons reactions, offer a different approach to constructing the target molecule.
Wittig Reaction Approaches Utilizing 5-Bromopentanal (B1354046) and Related Substrates
The Wittig reaction, which forms a carbon-carbon double bond from an aldehyde or ketone and a phosphonium (B103445) ylide, can be envisioned as a method for synthesizing this compound. One potential, though less direct, pathway involves using 5-bromopentanal as a starting material in a reaction with a suitable phosphonium ylide, such as one derived from benzyltriphenylphosphonium (B107652) chloride. smolecule.com This would be followed by subsequent functional group manipulations to arrive at the final product.
Horner–Wadsworth–Emmons (HWE) Reaction in the Context of this compound Synthesis
The Horner–Wadsworth–Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. It often provides better yields and easier purification than the traditional Wittig reaction. A potential HWE approach to this compound could involve the reaction of 5-bromopentanal with triethyl benzylphosphonate. smolecule.com This would form an alkene that would then require further chemical steps to be converted into the target aldehyde.
Chemo- and Regioselective Considerations in this compound Synthesis
The successful synthesis of this compound relies heavily on achieving high levels of chemo- and regioselectivity.
Chemoselectivity is most critical during the oxidation of 5-benzyloxy-1-pentanol. The chosen oxidizing agent must be selective for the primary alcohol, converting it to an aldehyde without affecting the benzyl ether and, crucially, without over-oxidizing the newly formed aldehyde to a carboxylic acid. This is why milder, more selective reagents are preferred.
Regioselectivity is the primary challenge in the initial step of the synthesis from pentane-1,5-diol. The goal is to selectively protect only one of the two hydroxyl groups. As mentioned, using a stoichiometric excess of the diol is a common method to favor monobenzylation. rsc.org However, this often results in a statistical mixture of unreacted diol, the desired mono-protected product, and the di-protected byproduct, which necessitates careful chromatographic purification to isolate the 5-benzyloxy-1-pentanol.
Aldehyde Moiety Reactivity and Functional Group Interconversions
The aldehyde functional group is a key center of reactivity in this compound, participating in a variety of transformations that are fundamental to organic synthesis. cymitquimica.com
Reductive Transformations Yielding 5-(Benzyloxy)pentan-1-ol
The aldehyde can be reduced to a primary alcohol, yielding 5-(benzyloxy)pentan-1-ol. smolecule.com Hydride reagents are commonly used for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that readily converts aldehydes to alcohols without affecting more robust functional groups like benzyl ethers under standard conditions. jconsortium.commasterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that also achieves this transformation. masterorganicchemistry.com
| Reducing Agent | Typical Conditions | Product | Key Features |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to room temp. jconsortium.com | 5-(Benzyloxy)pentan-1-ol sigmaaldrich.com | Mild, chemoselective, and easy to handle. masterorganicchemistry.comorganic-chemistry.org |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | 5-(Benzyloxy)pentan-1-ol | Very powerful, less selective, and requires anhydrous conditions. |
Nucleophilic Addition Reactions at the Carbonyl Center
The electrophilic carbonyl carbon of the aldehyde is a prime target for various nucleophiles, leading to the formation of new carbon-carbon bonds and a wide array of functional groups. youtube.com These reactions are central to building more complex molecular skeletons from the this compound framework. smolecule.com
Two prominent examples include:
The Wittig Reaction : This reaction involves a phosphonium ylide (Wittig reagent) to convert the aldehyde into an alkene. dalalinstitute.com For instance, reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), generated from a phosphonium salt and a strong base, would yield 6-(benzyloxy)hex-1-ene. dalalinstitute.comcommonorganicchemistry.com
Grignard Reaction : Organometallic reagents like Grignard reagents (R-MgX) add to the aldehyde to form a secondary alcohol after an acidic workup. youtube.com The reaction of this compound with methylmagnesium bromide (CH₃MgBr), for example, would produce 6-(benzyloxy)hexan-2-ol.
| Reaction Type | Nucleophile/Reagent | Product Class | Example Product |
|---|---|---|---|
| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CH₂) | Alkene | 6-(Benzyloxy)hex-1-ene |
| Grignard Reaction | Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol | 6-(Benzyloxy)hexan-2-ol |
| Cyanohydrin Formation | HCN or NaCN/H⁺ | Cyanohydrin | 6-(Benzyloxy)-2-hydroxypentanenitrile |
Reactivity of the Benzyloxy Protecting Group
The benzyloxy group is a widely used protecting group for alcohols due to its general stability under a variety of reaction conditions, including many basic, nucleophilic, and mild oxidizing or reducing environments. uwindsor.ca Its primary reactivity involves its selective cleavage to regenerate the parent alcohol. organic-chemistry.org
Nucleophilic Substitution Reactions of the Benzyloxy Moiety
While direct nucleophilic substitution on the benzylic carbon of the ether is not a typical reaction pathway, the cleavage of the benzyl ether C-O bond is its most significant transformation. This cleavage can be initiated by various methods, some of which involve nucleophilic species or generate them in situ. The stability of the benzyl cation or radical facilitates these cleavage processes under appropriate conditions. acs.org For instance, strong acids can protonate the ether oxygen, making the benzyl group susceptible to displacement by a nucleophile.
Selective Deprotection Strategies for the Benzyl Ether
The removal of the benzyl group, or deprotection, is a crucial step in multi-step synthesis to unmask the hydroxyl functionality. thieme-connect.com The choice of method depends on the other functional groups present in the molecule.
Catalytic Hydrogenolysis : This is the most common and often mildest method for benzyl ether cleavage. youtube.comambeed.com The reaction is typically carried out using hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C). youtube.comchemrxiv.org This process is highly efficient and clean, yielding the deprotected alcohol and toluene (B28343) as a byproduct. youtube.com However, this method is incompatible with functional groups that are also reduced by hydrogenation, such as alkenes and alkynes. It will also reduce the aldehyde group of this compound.
Acid-Catalyzed Cleavage : Strong Lewis acids or Brønsted acids can cleave benzyl ethers. organic-chemistry.org Reagents like boron trichloride (B1173362) (BCl₃) can effectively remove benzyl groups, sometimes with high selectivity in the presence of other protecting groups. organic-chemistry.org
Oxidative Cleavage : In some cases, benzyl ethers can be removed oxidatively. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are particularly effective for cleaving para-methoxybenzyl (PMB) ethers but can also cleave simple benzyl ethers, although more slowly. nih.gov Ozonolysis is another method that can achieve oxidative cleavage of benzyl ethers. organic-chemistry.org
| Method | Reagents | Key Features |
|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C youtube.com | Mild, high-yielding, but reduces other groups like aldehydes and alkenes. uwindsor.ca |
| Transfer Hydrogenation | Formic Acid, Pd/C organic-chemistry.org | Avoids use of high-pressure H₂ gas; conditions can be selective. organic-chemistry.org |
| Lewis Acid Cleavage | BCl₃·SMe₂ organic-chemistry.org | Can be highly selective and tolerates a range of functional groups. organic-chemistry.org |
| Oxidative Cleavage | Ozone (O₃) followed by a reducing agent organic-chemistry.org | Mild alternative to hydrogenation, avoids metal catalysts. organic-chemistry.org |
Advanced Reaction Mechanisms and Kinetic Studies of this compound
While specific kinetic and advanced mechanistic studies on this compound are not extensively documented in publicly available literature, its reactivity can be understood through the well-established mechanisms of similar aldehydes in organocatalytic and metal-catalyzed reactions. The presence of the benzyloxy group can also impart specific stereoelectronic effects that may influence reaction pathways and rates.
Organocatalytic Transformations: Iminium and Enamine Activation
This compound is an ideal substrate for organocatalytic reactions, which utilize small organic molecules as catalysts. A prominent activation mode for aldehydes in organocatalysis is the formation of iminium and enamine intermediates with chiral secondary amine catalysts, such as derivatives of proline or imidazolidinone. caltech.educaltech.edu
In a typical catalytic cycle, the secondary amine catalyst reacts with the aldehyde group of this compound to form a nucleophilic enamine intermediate. This enamine can then react with various electrophiles. Conversely, in reactions with nucleophiles, the aldehyde can be activated through the formation of an electrophilic iminium ion, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system if one is formed. caltech.edu
For instance, in a Michael addition reaction, the aldehyde first forms an enamine. This enamine then adds to a Michael acceptor. Subsequent hydrolysis regenerates the catalyst and yields the functionalized aldehyde product. The stereochemical outcome of these reactions is often controlled by the chiral environment provided by the catalyst. In some cases, the reaction between an enamine and a nitro-olefin can proceed through a cyclobutane (B1203170) intermediate. ethz.ch
A proposed mechanistic pathway for an organocatalytic reaction involving this compound is outlined below:
| Step | Description | Intermediate |
| 1 | Reversible condensation of this compound with a chiral secondary amine catalyst. | Iminium ion |
| 2 | Deprotonation to form the corresponding enamine. | Enamine |
| 3 | Nucleophilic attack of the enamine on an electrophile (e.g., a Michael acceptor). | C-C bond formation, new chiral center established |
| 4 | Hydrolysis of the resulting iminium ion. | Product release and catalyst regeneration |
Kinetic Considerations in Organocatalysis:
Direct kinetic data for reactions of this compound are scarce. However, kinetic studies on analogous organocatalytic systems reveal several key factors that influence the reaction rates and efficiency. core.ac.uk The rate of these reactions can be influenced by the nature of the catalyst, the solvent, and the presence of co-catalysts or additives. caltech.edu For example, the addition of a Brønsted acid co-catalyst can accelerate the formation of the iminium ion, which is often the rate-determining step. core.ac.uk The steric and electronic properties of the substituents on the catalyst and the substrate also play a crucial role in the kinetics and stereoselectivity of the transformation.
Palladium-Catalyzed Reactions
A summary of factors influencing reaction kinetics is provided in the table below:
| Reaction Type | Influencing Factors | Potential Effect on this compound Reactions |
| Organocatalysis | Catalyst structure, solvent polarity, co-catalyst acidity. | The rate of enamine/iminium formation and subsequent reaction can be tuned by optimizing these parameters. |
| Palladium-Catalysis | Ligand choice, palladium precursor, solvent, temperature. | The benzyloxy group may coordinate to the palladium center, influencing intermediate stability and reaction outcomes. |
Further dedicated kinetic and computational studies on this compound are necessary to fully elucidate the intricate details of its reaction mechanisms and to quantify the electronic and steric effects of the benzyloxy group on its transformative potential.
Spectroscopic Profile
The structure of 5-(Benzyloxy)pentanal can be confirmed through various spectroscopic methods. The following table summarizes its key spectroscopic data.
| Spectroscopic Data for this compound | |
| ¹H NMR (CDCl₃) | δ = 9.77 (t, 1H), 7.37-7.27 (m, 5H), 4.50 (s, 2H), 3.49 (t, 2H), 2.46 (dt, 2H), 1.80-1.62 (m, 4H) |
| ¹³C NMR (CDCl₃) | δ = 202.4, 138.4, 128.3, 127.6, 127.5, 72.9, 69.7, 43.5, 29.1, 18.9. sorbonne-universite.fr |
| Infrared (IR) | ν = 2925, 2856, 2720 (C-H stretch, aldehyde), 1723 (C=O stretch, aldehyde), 1102 (C-O stretch, ether) cm⁻¹. sorbonne-universite.fr |
| Mass Spectrometry (MS) | m/z = 192.1150 (M⁺). chemspider.com |
Strategic Applications of 5 Benzyloxy Pentanal As a Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Molecules
5-(Benzyloxy)pentanal is a key starting material for creating intricate molecular architectures that are foundational to pharmaceuticals and high-value industrial chemicals. smolecule.com
The structural framework of this compound is particularly suited for the development of pharmaceutical agents. The five-carbon chain with a terminal protected hydroxyl group is a common motif in biologically active molecules. Research has demonstrated that derivatives of this compound possess notable biological activities; for instance, certain quinoline (B57606) derivatives synthesized using this structural motif inhibit the enzyme reverse transcriptase and show potential in inhibiting tumor growth. An enantiomerically pure form has also been found to exhibit inhibitory activity against HIV-1 integrase.
A significant application is in the synthesis of advanced pharmaceutical intermediates. For example, a close analogue, 5-(adamantan-1-yl-methoxy)-pentanal, was a critical building block in the large-scale synthesis of the glucosylceramide synthase inhibitor N-[5-(adamantan-1-yl-methoxy)-pentyl]-1-deoxynojirimycin. researchgate.net In this synthesis, the aldehyde functionality was used for reductive amination to couple the side chain to the core scaffold, demonstrating the utility of this type of intermediate in constructing complex drug candidates. researchgate.net Furthermore, benzyloxy-substituted pyranones have been investigated as potential Src kinase inhibitors for cancer therapy, highlighting the relevance of the benzyloxy moiety in designing molecules that bind to biological targets. nih.gov
Beyond pharmaceuticals, this compound serves as an intermediate in the production of specialty chemicals. smolecule.com Its structural features, including an aromatic benzyl (B1604629) group and an aliphatic aldehyde chain, contribute to its potential use in the fragrance and flavor industry. smolecule.com Aldehydes of this nature are valuable precursors for a variety of industrial compounds. The parent compound, pentanal, is used to produce 2-propylheptanol, which is a starting material for the PVC plasticizer di-2-propylheptyl phthalate (B1215562) (DPHP). wikipedia.org This indicates the potential for this compound to be transformed into a range of high-value functionalized chemicals through established industrial processes like oxidation, reduction, and condensation reactions. smolecule.comwikipedia.org
| Application Area | Example Compound/Class |
| Pharmaceuticals | HIV-1 Integrase Inhibitors |
| Glucosylceramide Synthase Inhibitors researchgate.net | |
| Src Kinase Inhibitors nih.gov | |
| Specialty Chemicals | Fragrance Compounds smolecule.com |
| Plasticizer Precursors (by analogy) wikipedia.org |
Development of Pharmaceutical Scaffolds and Advanced Intermediates
Role in Natural Product Synthesis
The synthesis of natural products often requires precise, multi-step strategies to build complex stereochemical and functional group arrays. This compound and its derivatives are instrumental in these endeavors.
The aldehyde group of this compound is a prime site for chain elongation, a fundamental process in the assembly of natural product backbones. smolecule.com Several classic and modern synthetic methodologies are employed for this purpose.
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These are powerful and widely used methods for forming carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide or a phosphonate (B1237965) carbanion, respectively. smolecule.comthieme-connect.com The HWE reaction, in particular, is frequently used in the total synthesis of polyketide-derived macrocycles and other complex natural products to install olefins with high (E)-selectivity. thieme-connect.com
Aldol (B89426) Reactions: The aldehyde can act as an electrophile in aldol reactions, coupling with an enolate to form a β-hydroxy carbonyl compound. Iterative aldol reactions using acylsilane equivalents allow for controlled, step-wise chain elongation. acs.org
These reactions effectively convert the aldehyde into a longer carbon chain with new functional groups, which can be further elaborated toward the final natural product target. smolecule.com
| Reaction | Reagent Type | Resulting Structure |
| Wittig Reaction | Phosphorus Ylide | Alkene smolecule.comthieme-connect.com |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | (E)-Alkene smolecule.comthieme-connect.com |
| Aldol Condensation | Enolate | β-Hydroxy Carbonyl acs.org |
Achieving the correct stereochemistry is often the most challenging aspect of total synthesis. Chiral derivatives of this compound serve as valuable building blocks for introducing stereocenters with high fidelity. For example, (R)-5-(Benzyloxy)-2-chloropentanal is a chiral aldehyde used as an intermediate for constructing complex molecules where the stereochemistry at the C2 position is critical.
Similarly, (2S)-5-(benzyloxy)-2-methyl-pentanal has been employed in the enantioselective total synthesis of immunosuppressive macrocyclic natural products like sanglifehrin A. molaid.com The use of such enantiomerically pure fragments ensures that the final product is obtained with the desired absolute stereochemistry, avoiding the need for difficult chiral separations at later stages. These derivatives demonstrate how the basic this compound scaffold can be modified to create sophisticated building blocks for stereocontrolled synthesis. molaid.com
Methodologies for Chain Elongation and Functionalization
Design and Synthesis of Advanced Polyfunctional Systems
The inherent bifunctionality of this compound makes it an exemplary component for the design of advanced polyfunctional systems. smolecule.com Its structure allows chemists to perform a sequence of orthogonal reactions. The aldehyde is typically addressed first, used as a handle for coupling, chain extension, or cyclization. smolecule.comthieme-connect.com The benzyl ether group remains intact during these transformations, acting as a "latent" hydroxyl group. smolecule.com
At a later stage in a complex synthesis, the benzyl group can be selectively removed via hydrogenolysis to reveal the primary alcohol. This newly liberated hydroxyl group can then participate in subsequent reactions, such as esterification, etherification, or glycosylation. This strategic unmasking is crucial in the final stages of synthesizing complex polyfunctional molecules, including macrocycles and polyether natural products. thieme-connect.com This approach, which leverages the distinct reactivity of its two functional groups, positions this compound as a key strategic element in the convergent and efficient synthesis of some of the most complex targets in organic chemistry.
Biochemical and Materials Science Research Applications Involving 5 Benzyloxy Pentanal
Investigations in Enzyme-Catalyzed Reactions and Mechanisms
5-(Benzyloxy)pentanal serves as a substrate and intermediate in studies of enzyme-catalyzed reactions. smolecule.com Its aldehyde group can undergo oxidation to form 5-(benzyloxy)pentanoic acid or reduction to yield 5-(benzyloxy)pentanol. smolecule.com These transformations are crucial in synthetic organic chemistry. The structural features of this compound and its derivatives, such as (R)-5-(Benzyloxy)-2-chloropentanal, make them useful for investigating the mechanisms of enzymes that process aldehydes and chlorinated compounds. For instance, it has been noted for its potential use in studying enzyme-catalyzed reactions involving aldehydes.
Derivatives of this compound have been synthesized and used in enzyme-catalyzed asymmetric synthesis. For example, ethyl (3R,5S)-6-benzyloxy-3,5-dihydroxyhexanoate was produced with high conversion and enantioselectivity using cell extracts of Acinetobacter calcoaceticus. unipd.it Furthermore, the related compound 5-(benzyloxy)pentan-1-ol is a starting material for synthesizing (±)tanikolide, indicating its role in complex molecule synthesis facilitated by enzymes. sigmaaldrich.com
Elucidation of Metabolic Pathways and Biochemical Precursor Roles
Research indicates that this compound and its related compounds can serve as precursors in various biochemical pathways and are valuable for studying cellular processes. smolecule.com The compound and its derivatives are being explored for their potential to influence metabolic pathways. smolecule.com
Modulation of Enzyme Activity and Cellular Processes
The ability of this compound to modulate enzyme activity makes it a significant compound for studying cellular processes. smolecule.com Its interactions with enzymes can influence various signaling pathways within cells. smolecule.com For instance, derivatives of chrysin (B1683763) have been shown to modulate the activities of pro-inflammatory enzymes like COX-2 and iNOS. nih.gov Similarly, synthetic supramolecular polymers have been used as scaffolds to modulate enzyme activity through proximity-induced dimerization. ru.nl Nanoparticles have also been designed to bind to specific sites on enzymes, thereby modulating their activity. rsc.org These examples highlight the broader principle of how chemical compounds can be designed to interact with and modulate enzyme function.
Impact on Energy Regulation and Signaling Pathways
Specific studies have suggested that this compound could have an impact on metabolic pathways related to energy regulation and signaling. smolecule.com The compound's structural elements are found in molecules that are known to participate in significant biological signaling. For example, pathways involving protein processing in the endoplasmic reticulum and the proteasome are upregulated in response to lipid electrophiles, which can be formed from compounds with structural similarities to this compound. acs.org Furthermore, various signaling pathways, including those involved in DNA damage and apoptosis, are targets for therapeutic intervention, and intermediates like this compound could be used in the synthesis of modulators for these pathways. google.com
Interaction with Specific Biological Targets, e.g., cAMP-Dependent Protein Kinase Catalytic Subunit Alpha (PKA-Cα)
This compound is known to interact with specific biological targets, including the cAMP-dependent protein kinase catalytic subunit alpha (PKA-Cα). smolecule.com PKA-Cα is a crucial enzyme in cellular signaling, catalyzing the transfer of a phosphate (B84403) group from ATP to serine or threonine residues on target proteins. proteopedia.org This post-translational modification alters the function of the target protein. proteopedia.org The interaction of this compound with PKA-Cα suggests its potential application in studying the metabolic pathways and enzyme-catalyzed reactions regulated by this kinase. smolecule.com
The PKA holoenzyme exists as a heterotetramer of two regulatory and two catalytic subunits in its inactive state. proteopedia.org Upon binding of cAMP, the catalytic subunits are released and become active. proteopedia.org The Cα and Cβ1 isoforms of the PKA catalytic subunit have distinct biochemical properties, with the holoenzyme containing Cβ1 showing a lower activation constant (Ka) for cAMP, indicating it is more readily activated. nih.gov The interaction of small molecules with PKA-Cα can modulate its activity and influence the downstream signaling events.
Contributions to Advanced Materials Research
The structural characteristics of this compound also lend themselves to applications in materials science.
Design Principles for Novel Functional Materials
The presence of a long aliphatic chain and a polar aldehyde group in this compound suggests its potential use in designing new materials with specific properties. These properties could include self-assembly or the controlled release of small molecules. The bifunctional nature of the molecule, with an aldehyde at one end and a protected alcohol at the other, makes it a candidate for incorporation into polymers and other materials where specific functionalities are desired. While direct research on this compound in materials science is limited, its structural motifs are relevant. For instance, bifunctional linkers are used in the creation of materials for various applications, including organic building blocks and polymer science. bldpharm.com
Applications in Self-Assembly Systems and Controlled Release Mechanisms
The unique molecular architecture of this compound, which features both a polar aldehyde head and a nonpolar tail, makes it a compound of interest for potential applications in materials science, specifically in the development of self-assembly systems and controlled-release mechanisms. smolecule.com While direct, extensive research on this compound for these exact applications is not widely documented in publicly available literature, its structural characteristics provide a strong theoretical basis for its utility in these fields.
Self-Assembly Systems
Self-assembly is a process where disordered components spontaneously organize into stable, well-defined structures. This phenomenon is governed by the chemical and physical properties of the molecules involved. Amphiphilic molecules, which possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts, are prime candidates for self-assembly in aqueous environments.
This compound can be considered an amphiphilic molecule.
Hydrophilic Component: The aldehyde group (-CHO) is polar, capable of forming hydrogen bonds with water, rendering it the hydrophilic "head" of the molecule.
Hydrophobic Component: The five-carbon aliphatic chain and the aromatic benzyl (B1604629) group constitute a significant nonpolar, hydrophobic "tail."
Due to this dual nature, it is hypothesized that this compound molecules could self-assemble into organized structures like micelles or vesicles when placed in an aqueous solution. In such a scenario, the hydrophobic tails would aggregate to minimize contact with water, while the hydrophilic aldehyde heads would face outward, interacting with the surrounding water molecules. The specific architecture of these self-assembled systems would depend on factors like concentration, temperature, and the presence of other solutes.
Controlled Release Mechanisms
Controlled release technology is designed to deliver a specific agent (like a drug or a fragrance) to a target location over an extended period at a predictable rate. americanpharmaceuticalreview.com The mechanisms for this release can be driven by diffusion, swelling, or erosion of a carrier matrix. nih.govmdpi.com
The properties of this compound suggest it could be a valuable component in such systems:
Matrix Component: Its long, nonpolar chain could be integrated into hydrophobic polymer matrices used for encapsulation. The presence of the aldehyde group could allow for covalent bonding or specific interactions within the matrix, providing a means to control the structural integrity and erosion rate of the delivery system.
Encapsulation of Active Agents: If this compound were to form self-assembling vesicles, the hollow, aqueous core could be used to encapsulate hydrophilic molecules. Alternatively, the hydrophobic interior of a micelle could carry nonpolar active agents. The release of these agents would then be controlled by the stability and permeability of the vesicle or micelle structure. nih.gov
The aldehyde functionality also offers a reactive handle for chemical modification. For instance, it could be used to chemically tether the molecule to a larger polymer backbone or to another active molecule, creating a pro-drug or pro-fragrance system where the active component is released upon the chemical cleavage of the bond.
Structure-Activity Relationships in Fragrance and Flavor Chemistry
The sensory characteristics of a chemical compound—its smell and taste—are intrinsically linked to its molecular structure. This connection is known as the Structure-Activity Relationship (SAR). For this compound, its potential as a fragrance or flavor ingredient is determined by the interplay of its three main structural components: the aldehyde group, the pentanal chain, and the benzyloxy moiety. smolecule.com
Aldehyde Group (-CHO): The aldehyde functional group is a well-known osmophore (a molecular feature that contributes to an odor). Aliphatic aldehydes are often associated with fatty, green, or citrusy notes. The reactivity of the aldehyde is crucial for its interaction with olfactory receptors. It is understood that saturated aldehydes can interact with biological receptors, such as proteins in the nasal cavity, potentially through the formation of Schiff bases. nih.gov This interaction is the initial step in the signal transduction cascade that results in the perception of smell.
Benzyloxy Group (-OCH₂C₆H₅): The benzyloxy group introduces a distinct aromatic character. This part of the molecule is responsible for adding notes that are typically described as sweet, floral, balsamic, or nutty. The benzyl portion itself is a significant contributor to the aroma profiles of many natural and synthetic fragrance compounds. Its presence significantly modifies the simple fatty-green character of a straight-chain aldehyde, adding complexity and warmth.
The combination of these structural elements suggests that this compound would possess a complex aroma profile, likely characterized by a blend of fatty, green notes from the aldehyde and chain, overlaid with sweet, floral, and slightly nutty or balsamic undertones from the benzyloxy group. smolecule.com
Interactive Data Table: Structure-Activity Relationship of this compound
| Structural Component | Chemical Feature | Predicted Contribution to Fragrance/Flavor Profile |
| Aldehyde Group | Polar, Reactive Carbonyl | Fatty, Green, Citrusy Notes; Key for Olfactory Receptor Interaction |
| Pentyl Chain | Nonpolar, 5-Carbon Chain | Waxy, Fatty Body; Influences Volatility and Odor Strength |
| Benzyloxy Group | Aromatic Ring + Ether Linkage | Sweet, Floral, Balsamic, Nutty, Warm Undertones |
Structural Modifications and Derivative Synthesis of 5 Benzyloxy Pentanal
Synthesis of Homologous and Analogous Structures
The synthesis of homologues and analogues of 5-(benzyloxy)pentanal involves altering the carbon chain length or replacing its key functional groups to create structurally related but distinct molecules. These efforts are often driven by the need for specific building blocks in multi-step syntheses.
Research has demonstrated the use of homologous structures in the creation of complex heterocyclic compounds. For instance, the homologue 6-(benzyloxy)hexan-1-ol (B1273247) has been utilized as a starting material in the synthesis of pyridazinone derivatives. google.com In this process, the alcohol is first deprotonated with sodium hydride and then reacted with a chlorinated pyridazinone core to form an ether linkage, demonstrating a common strategy for incorporating these flexible, protected chains. google.com
Analogues have also been synthesized for biological evaluation. In one study, a series of (+-)-3,5-dihydroxypentyl nucleoside analogues were prepared from 1-amino-5-(benzyloxy)pentan-3-ol. nih.gov This precursor, an analogue of this compound where the aldehyde is replaced by an amine and a hydroxyl group has been introduced, was synthesized from 1-(benzyloxy)but-3-ene. nih.gov The synthesis involved epoxidation followed by a regioselective ring-opening reaction. nih.gov This highlights how modifications to the pentanal backbone can lead to compounds with potential therapeutic applications, such as antiviral agents. nih.gov
Synthesis of this compound Homologues and Analogues
| Starting Material | Reaction/Modification | Resulting Homologue/Analogue | Reference |
|---|---|---|---|
| 6-(Benzyloxy)hexan-1-ol | Ether synthesis with 4,5-dichloro-2-(4-methoxybenzyl)pyridazin-3(2H)-one | 5-(6-(Benzyloxy)hexyloxy)-4-chloro-2-(4-methoxybenzyl)pyridazin-3(2H)-one | google.com |
| 1-(Benzyloxy)but-3-ene | Epoxidation and regiospecific opening of the epoxide | 1-Amino-5-(benzyloxy)pentan-3-ol | nih.gov |
Introduction of Chirality and Asymmetric Synthesis of Derivatives
Introducing chirality into derivatives of this compound is crucial for the synthesis of enantiomerically pure complex molecules, particularly in medicinal chemistry. Asymmetric synthesis techniques allow for the controlled formation of stereocenters, leading to specific stereoisomers. uwindsor.ca
A significant application of this compound is in the asymmetric synthesis of non-proteinogenic amino acids. One strategy involves the sulfinimine-mediated asymmetric Strecker synthesis. mostwiedzy.pl In this method, this compound is condensed with a chiral sulfinamide, such as (S)-(+)-tert-butanesulfinamide, to form a chiral sulfinimine. mostwiedzy.pl The subsequent addition of a cyanide source to this intermediate proceeds with high stereoselectivity, leading to the formation of a chiral α-amino nitrile, a direct precursor to selectively protected diaminopimelic acid (DAP) derivatives. mostwiedzy.pl
Another powerful method for introducing chirality is the asymmetric aldol (B89426) reaction. While not using this compound directly, studies on its shorter analogue, 3-(benzyloxy)propanal (B121202), demonstrate the principle effectively. nih.gov Chiral auxiliaries, such as those based on aminoindanols, can be used to direct the stereochemical outcome of the reaction. nih.gov The reaction of an N-acetyloxazolidinone derived from this auxiliary with 3-(benzyloxy)propanal can yield syn-aldol adducts as single diastereomers in high yields. nih.gov This approach is fundamental in constructing stereochemically complex natural products. nih.govresearchgate.net
Asymmetric Synthesis of this compound Derivatives
| Reactant | Chiral Reagent/Auxiliary | Reaction Type | Chiral Product | Reference |
|---|---|---|---|---|
| This compound | (S)-(+)-tert-Butanesulfinamide | Asymmetric Strecker Synthesis | Chiral α-amino nitrile precursor to (2S,6S)-DAP | mostwiedzy.pl |
| 3-(Benzyloxy)propanal (analogue) | Aminoindanol-based chiral oxazolidinone | Asymmetric syn-Aldol Reaction | syn-Aldol adduct | nih.gov |
Functionalization of the Pentanal Backbone and Benzyloxy Moiety
Direct functionalization of the existing pentanal and benzyloxy groups offers a straightforward route to a wide array of derivatives. These reactions leverage the inherent reactivity of the aldehyde and the stability of the benzyl (B1604629) ether protecting group.
The pentanal backbone is readily modified at the aldehyde position. The aldehyde group is a versatile functional handle that can undergo oxidation to form the corresponding carboxylic acid, 5-(benzyloxy)pentanoic acid, or reduction to yield the primary alcohol, 5-(benzyloxy)pentan-1-ol. smolecule.com Furthermore, the aldehyde can participate in carbon-carbon bond-forming reactions. As seen in the Strecker synthesis, it can be transformed into an α-amino nitrile, effectively converting the aldehyde into an amino acid precursor. mostwiedzy.pl
The benzyloxy moiety primarily serves as a protecting group for the terminal hydroxyl group. This group is stable under a variety of reaction conditions but can be selectively removed when needed. The most common method for cleaving a benzyl ether is through catalytic hydrogenolysis, which regenerates the primary alcohol. This deprotection is a key step in the synthesis of dihydroxypentyl nucleoside analogues, where the benzyloxy group is removed in the final stages to reveal the active diol structure. nih.gov While less common, the aromatic ring of the benzyloxy group could potentially undergo electrophilic aromatic substitution, allowing for the introduction of functional groups onto the benzyl ring itself, although this is more challenging and less frequently employed compared to its role as a protecting group.
Functionalization of the this compound Scaffold
| Moiety | Reaction Type | Reagent(s) | Resulting Functional Group/Product | Reference |
|---|---|---|---|---|
| Pentanal Backbone (Aldehyde) | Oxidation | Potassium permanganate (B83412) or similar oxidizing agents | Carboxylic acid (5-(Benzyloxy)pentanoic acid) | smolecule.com |
| Pentanal Backbone (Aldehyde) | Reduction | Sodium borohydride (B1222165) or similar reducing agents | Primary alcohol (5-(Benzyloxy)pentan-1-ol) | smolecule.com |
| Pentanal Backbone (Aldehyde) | Strecker Synthesis | Amine (e.g., from sulfinamide) and cyanide source | α-Amino nitrile | mostwiedzy.pl |
| Benzyloxy Moiety | Deprotection (Hydrogenolysis) | H₂, Pd/C | Primary alcohol (e.g., in dihydroxypentyl analogues) | nih.gov |
Spectroscopic Characterization Methodologies for 5 Benzyloxy Pentanal in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 5-(Benzyloxy)pentanal, both ¹H and ¹³C NMR spectroscopy are employed to confirm its structure.
In ¹H NMR spectroscopy, the chemical environment of each proton is mapped, revealing key structural features. The aldehydic proton of this compound is particularly diagnostic, appearing as a triplet at approximately 9.75 ppm, a characteristic downfield shift due to the deshielding effect of the carbonyl group. sorbonne-universite.fr The aromatic protons of the benzyl (B1604629) group typically resonate in the region of 7.20-7.35 ppm. sorbonne-universite.fr The benzylic methylene (B1212753) protons (-CH₂-Ph) are observed as a singlet around 4.46 ppm. sorbonne-universite.fr The protons of the pentanal chain appear at distinct chemical shifts, with the methylene group adjacent to the aldehyde at approximately 2.44 ppm and the methylene group adjacent to the benzyloxy ether at about 3.45 ppm. sorbonne-universite.fr The remaining methylene groups of the aliphatic chain are found further upfield. sorbonne-universite.fr
¹³C NMR spectroscopy provides complementary information by detecting the carbon atoms in the molecule. The carbonyl carbon of the aldehyde is the most downfield signal, typically appearing around 202.4 ppm. sorbonne-universite.fr The carbons of the aromatic ring of the benzyl group show signals in the 127.5-138.4 ppm range. sorbonne-universite.fr The benzylic methylene carbon is observed at approximately 72.9 ppm, while the carbon of the methylene group attached to the ether oxygen appears around 69.7 ppm. sorbonne-universite.fr The remaining aliphatic carbons of the pentanal chain are found at higher field strengths. sorbonne-universite.fr
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| CHO | 9.75 (t, J=1.3 Hz) | 202.4 |
| Ar-H | 7.35-7.20 (m) | 138.4, 128.3, 127.6, 127.5 |
| PhCH₂ O | 4.46 (s) | 72.9 |
| OCH₂ | 3.45 (t, J=5.6 Hz) | 69.7 |
| CH₂ CHO | 2.44 (dt, J=7.2, 1.3 Hz) | 43.5 |
| OCH₂CH₂ | 1.78-1.69 (m) | 29.1 |
| CH₂CH₂ CHO | 1.68-1.59 (m) | 18.9 |
Data sourced from a study by Reddy et al. sorbonne-universite.fr
High-Resolution Mass Spectrometry for Precise Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. This precision allows for the unambiguous determination of the molecular formula.
For this compound, which has a monoisotopic mass of 192.11503 g/mol , HRMS is crucial for confirming its identity, especially when distinguishing it from isomers. chemspider.com In research settings, techniques like Electrospray Ionization (ESI) are common. For instance, the protonated molecule [M+H]⁺ would be expected at an m/z of 193.1223. Experimental findings have confirmed this, with a measured value of 193.1219, which is well within the accepted margin of error for HRMS. rsc.org Another common adduct is the sodium ion, [M+Na]⁺, which has been observed at an m/z of 215. sorbonne-universite.fr The fragmentation pattern in the mass spectrum can also provide structural information. A characteristic fragmentation for this compound is the cleavage of the benzyl group, leading to a prominent peak corresponding to the tropylium (B1234903) cation (m/z 91).
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Technique |
|---|---|---|---|
| [M+H]⁺ | 193.1223 | 193.1219 | ESI |
| [M+Na]⁺ | 215.1043 | 215 | ESI |
Data for [M+H]⁺ sourced from a study by Wang et al. rsc.org and for [M+Na]⁺ from a study by Reddy et al. sorbonne-universite.fr
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
IR spectroscopy is particularly useful for identifying the key functional groups in this compound. A strong, sharp absorption band characteristic of the aldehyde C=O stretch is observed at approximately 1723 cm⁻¹. sorbonne-universite.fr The presence of C-H stretching vibrations from the aldehyde group can also be seen around 2720 cm⁻¹. sorbonne-universite.fr The aromatic C-H stretching of the benzyl group typically appears above 3000 cm⁻¹, while the aliphatic C-H stretching of the pentanal chain is observed in the 2856-2925 cm⁻¹ region. sorbonne-universite.fr The C-O-C stretching of the ether linkage gives rise to a strong band in the 1102 cm⁻¹ region. sorbonne-universite.fr The aromatic C=C stretching vibrations of the benzene (B151609) ring are found in the 1450-1600 cm⁻¹ range. sorbonne-universite.fr
Raman spectroscopy, while less commonly reported for this specific compound in routine characterization, offers complementary information. The aromatic ring vibrations and the C=O stretch would also be expected to give distinct signals in a Raman spectrum.
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | >3000 | Medium |
| Aliphatic C-H Stretch | 2856-2925 | Strong |
| Aldehyde C-H Stretch | 2720 | Weak-Medium |
| Aldehyde C=O Stretch | 1723 | Strong |
| Aromatic C=C Stretch | 1453 | Medium-Strong |
| C-O-C Ether Stretch | 1102 | Strong |
Data sourced from a study by Reddy et al. sorbonne-universite.fr
Electronic Spectroscopy (UV-Vis) in Reaction Monitoring and Purity Assessment
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems and aromatic moieties.
The UV-Vis spectrum of this compound is dominated by the absorptions of the benzene ring. The benzyl group acts as a chromophore, which is a part of the molecule responsible for its color, or in this case, its absorption of UV light. Typically, benzene and its simple derivatives exhibit a strong absorption band (the E-band) below 200 nm and a weaker, structured band (the B-band) around 254 nm. These absorptions are due to π → π* electronic transitions within the aromatic ring.
In a research context, UV-Vis spectroscopy can be a valuable tool for reaction monitoring. For example, in a reaction where the benzyl protecting group is cleaved, the characteristic aromatic absorption would disappear, providing a straightforward way to track the progress of the reaction. It can also be used for purity assessment. By creating a calibration curve using pure samples of this compound, the concentration of the compound in a solution can be determined using the Beer-Lambert law. This is useful for quantifying the yield of a reaction or for quality control purposes.
Table 4: Expected UV-Vis Absorption for the Chromophore in this compound
| Chromophore | Transition | Expected λₘₐₓ (nm) |
|---|---|---|
| Benzene Ring | π → π* | ~254 |
| Carbonyl | n → π* | ~270-300 (weak) |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Benzyl Bromide |
| 1,3-Dithiane |
| n-Butyllithium |
| Sodium Hydride |
Computational and Theoretical Chemistry Studies of 5 Benzyloxy Pentanal
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. smolecule.com For 5-(benzyloxy)pentanal, these calculations would provide a deep dive into its electronic architecture and predict its chemical behavior.
Methods such as Density Functional Theory (DFT) or ab initio calculations like Hartree-Fock are typically employed to solve the electronic Schrödinger equation for the molecule. smolecule.comnih.gov These calculations would yield crucial data points regarding the molecule's stability and reactivity.
Key calculated properties would include:
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Electron Density Distribution: This reveals the electron-rich and electron-deficient regions of the molecule. For this compound, the electron density would likely be higher around the oxygen atoms of the aldehyde and ether groups, as well as the aromatic benzene (B151609) ring, indicating these as potential sites for electrophilic attack. The aldehyde proton would be an electron-poor site.
Electrostatic Potential Maps: These maps visualize the charge distribution and are invaluable for predicting sites of nucleophilic and electrophilic attack. In this compound, the negative potential (red) would be concentrated around the carbonyl oxygen, while positive potential (blue) would be near the aldehyde hydrogen.
Thermochemical Data: Properties such as the heat of formation and total energy of the molecule would be calculated, providing insights into its thermodynamic stability. ethz.ch
The reactivity of the aldehyde functional group, including its susceptibility to oxidation to form 5-(benzyloxy)pentanoic acid or reduction to 5-(benzyloxy)pentan-1-ol, could be rationalized through these quantum chemical descriptors. smolecule.com
| Partial Atomic Charges | Carbonyl Oxygen: ~ -0.5e, Aldehyde Hydrogen: ~ +0.2e | Predicts sites for intermolecular interactions and chemical reactions. |
Molecular Dynamics Simulations and Conformational Analysis
While quantum calculations provide a static picture, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time, revealing its flexibility and preferred shapes (conformations). An MD simulation of this compound would model the movements of its atoms by solving Newton's equations of motion, providing a trajectory of its dynamic behavior in a simulated environment, such as in a solvent like water or in a vacuum. lambris.com
The primary goals of MD simulations for this molecule would be:
Conformational Sampling: The flexible five-carbon chain and the benzyloxy group can rotate around several single bonds, leading to a vast number of possible conformations. MD simulations would explore these conformational landscapes to identify the most stable, low-energy structures.
Analysis of Torsional Angles: By tracking the dihedral angles along the pentanal chain and the linkage to the benzyl (B1604629) group, researchers can understand the rotational barriers and the probability of finding the molecule in a particular shape. pitt.edu
Solvent Effects: Running simulations in an explicit solvent like water would show how intermolecular interactions, such as hydrogen bonding between the aldehyde oxygen and water molecules, influence the molecule's conformation and dynamics. lambris.com
The results would likely show that in solution, the flexible aliphatic chain of this compound folds and unfolds, while the bulkier benzyl group's movement might be more restricted. The preferred conformations would be those that minimize steric hindrance between the benzyl group and the aldehyde functionality.
Rational Design Principles through In Silico Modeling
In silico (computer-based) modeling is a cornerstone of modern drug discovery and materials science, allowing for the rational design of new molecules with desired properties. whiterose.ac.ukuts.edu.au For this compound, which serves as a building block in organic synthesis, in silico modeling could guide the design of new derivatives for specific applications. smolecule.com
This process would involve:
Pharmacophore Modeling: If a biological target for derivatives of this compound were identified, a pharmacophore model could be built. This model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. The benzyloxy group and the aldehyde could be key features in such a model.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and measuring their biological activity, a QSAR model could be developed. nih.gov This model would mathematically correlate the structural or physicochemical properties of the molecules with their activity, enabling the prediction of the potency of new, unsynthesized compounds. For example, modifying the substitution pattern on the benzene ring could be explored to enhance a specific activity.
These in silico tools would allow for the prioritization of synthetic targets, saving time and resources by focusing on the most promising candidates. nih.gov
Molecular Docking Studies of this compound Derivatives with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. cal-tek.eu Although no specific biological targets for this compound itself are documented in the literature, it is mentioned as a potential modulator of enzyme activity. smolecule.com Furthermore, a commercial supplier has claimed, likely inaccurately, that it is a quinoline (B57606) derivative that inhibits reverse transcriptase and HIV-1 integrase.
If a relevant biological target were identified, molecular docking studies would be performed on derivatives of this compound to:
Predict Binding Modes: Docking algorithms would place the ligand into the active site of the target protein and score the different poses based on factors like intermolecular forces, geometric complementarity, and desolvation energy.
Estimate Binding Affinity: The docking scores provide an estimation of the binding affinity, helping to rank different derivatives. nih.gov A lower binding energy score typically suggests a more potent inhibitor.
Identify Key Interactions: The docking results would reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, or pi-stacking between the ligand and the protein's amino acid residues. For instance, the benzyl group could engage in hydrophobic or pi-stacking interactions within a binding pocket, while the aldehyde (or a derivative functional group) could form crucial hydrogen bonds. mdpi.com
For example, if derivatives were designed as inhibitors for an enzyme, docking would help to validate whether the designed molecules fit the enzyme's active site and interact with key residues known to be important for catalysis.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-(Benzyloxy)pentanoic acid |
| 5-(Benzyloxy)pentan-1-ol |
| Benzene |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 5-(Benzyloxy)pentanal, and what are the critical reaction conditions?
- Methodological Answer : A documented synthesis involves the oxidation of 5-(Benzyloxy)pentan-1-ol (precursor) using a Swern oxidation or Dess-Martin periodinane to yield the aldehyde. Key conditions include strict temperature control (e.g., −78°C for Swern) and anhydrous solvents to prevent side reactions. The intermediate alcohol can be synthesized via benzyl ether protection of a diol precursor under basic conditions (e.g., NaH, benzyl bromide) .
- Validation : Confirm product purity via TLC (Rf ~0.3 in hexane:ethyl acetate 3:1) and monitor aldehyde formation by IR (C=O stretch ~1720 cm⁻¹).
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer :
- ¹³C NMR : Peaks at δ ~72.98 ppm (CH₂-Ph, benzyl ether), δ ~201 ppm (aldehyde carbonyl). Aromatic carbons appear at δ ~126–138 ppm .
- MS (DCI-NH₃) : Major fragments include m/z 195 [M+1]⁺ and 212 [M+18]⁺, consistent with molecular formula C₁₂H₁₈O₂ .
- HRMS : Use high-resolution mass spectrometry (e.g., ESI-TOF) to confirm exact mass (calc. for C₁₂H₁₈O₂: 194.13) .
Q. What precautions are necessary for handling and storing this compound?
- Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent aldehyde oxidation. Avoid exposure to moisture and strong acids/bases, which may hydrolyze the benzyl ether. Always use PPE (gloves, goggles) and work in a fume hood due to volatility .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved for chiral building blocks?
- Methodological Answer : Utilize asymmetric organocatalysis or transition-metal catalysts. For example, a chiral oxazaborolidine catalyst can induce enantioselective α-functionalization of aldehydes. Alternatively, Sharpless epoxidation of allyl ether precursors followed by oxidation may yield enantiomerically enriched aldehydes. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
Q. What strategies resolve contradictions in NMR data for this compound across different solvent systems?
- Methodological Answer : Solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) can alter δ values by 0.1–0.5 ppm. For precise assignments:
- Compare experimental data with computational predictions (DFT/B3LYP/6-31G*).
- Use DEPT-135 to distinguish CH₃, CH₂, and CH groups, especially for overlapping signals near δ 21–33 ppm (aliphatic chain) .
Q. How can trace degradation products of this compound be identified during long-term stability studies?
- Methodological Answer : Employ GC/MS or LC-MS with a polar column (e.g., ZORBAX Eclipse Plus C18). Degradation products may include:
- 5-Hydroxypentanal (oxidation of benzyl ether, detected via m/z 102 [M]⁺).
- Benzyl alcohol (hydrolysis byproduct, identified by GC retention time ~4.7 min). Quantify using external calibration curves .
Q. What purification challenges arise due to structural analogs (e.g., 5-(Phenylmethoxy)pentanol), and how are they addressed?
- Methodological Answer : Analogous alcohols (e.g., 1-Pentanol,5-(phenylmethoxy)) co-elute in silica gel chromatography. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
